2-(2-ethoxyphenyl)isoindoline
Overview
Description
2-(2-Ethoxyphenyl)isoindoline is a heterocyclic compound that features an isoindoline core substituted with an ethoxyphenyl group. Isoindolines are known for their presence in various natural products and synthetic compounds, often exhibiting significant biological activity. The ethoxyphenyl substitution adds further complexity and potential for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)isoindoline typically involves the formation of the isoindoline core followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction can be carried out under mild conditions, often at room temperature, and may involve hydrogenolysis to achieve selective cleavage and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Isoindolinone derivatives.
Reduction: Saturated isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoindoline: The parent compound without the ethoxyphenyl substitution.
Isoindolinone: An oxidized form of isoindoline.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness
2-(2-Ethoxyphenyl)isoindoline is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a bioactive compound and provide opportunities for further functionalization and application .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-18-16-10-6-5-9-15(16)17-11-13-7-3-4-8-14(13)12-17/h3-10H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFHLPWINXFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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